molecular formula C20H29N3O5S2 B11136828 (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B11136828
M. Wt: 455.6 g/mol
InChI Key: UQHXQAXGKLKNOA-UHFFFAOYSA-N
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Description

(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include piperazine, piperidine, and sulfonyl chloride derivatives. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. Research is ongoing to explore its efficacy and safety in various medical applications .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-(phenylsulfonyl)piperidin-4-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C20H29N3O5S2

Molecular Weight

455.6 g/mol

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H29N3O5S2/c24-20(22-13-11-21(12-14-22)18-8-15-29(25,26)16-18)17-6-9-23(10-7-17)30(27,28)19-4-2-1-3-5-19/h1-5,17-18H,6-16H2

InChI Key

UQHXQAXGKLKNOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3CCS(=O)(=O)C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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